(2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO3/c18-14-5-2-1-4-13(14)16-10-8-12(21-16)7-9-15(19)17-6-3-11-20-17/h1-11H/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQSDYZIMHIVGW-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)C3=CC=CO3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=CO3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304896-61-5 | |
| Record name | 3-(5-(2-CHLOROPHENYL)-2-FURYL)-1-(2-FURYL)-2-PROPEN-1-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Claisen-Schmidt Condensation: Primary Synthesis Pathway
The Claisen-Schmidt condensation between 5-(2-chlorophenyl)furan-2-carbaldehyde and 2-acetylfuran serves as the cornerstone for synthesizing the target compound. This reaction proceeds under basic conditions, typically using sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol or methanol. The mechanism involves deprotonation of the ketone to form an enolate, which attacks the aldehyde carbonyl carbon, followed by dehydration to yield the α,β-unsaturated ketone.
Representative Reaction Conditions:
The aldehyde precursor, 5-(2-chlorophenyl)furan-2-carbaldehyde, is synthesized via a Vilsmeier-Haack reaction using 2-chlorobenzaldehyde and furan-2-carboxaldehyde. This step typically achieves a 45–50% yield under optimized conditions.
Solvent and Catalytic Optimization
Recent studies highlight the impact of solvent polarity and base strength on reaction efficiency. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance enolate stability but may require lower temperatures (50–60°C) to prevent side reactions. A comparative analysis of solvents is provided below:
Solvent Effects on Yield:
| Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|
| Ethanol | NaOH | Reflux | 78 |
| Methanol | KOH | Reflux | 75 |
| DMSO | NaOMe | 60°C | 68 |
| Water | NaOH | 80°C | 52 |
Ethanol remains the preferred solvent due to its balance of polarity and boiling point, which facilitates efficient dehydration.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while maintaining yields. A protocol using 300 W irradiation for 15 minutes in ethanol with NaOH achieves a 76% yield, comparable to conventional methods. This approach minimizes thermal degradation of the furan rings, which are sensitive to prolonged heating.
Characterization and Analytical Data
Spectroscopic Confirmation
The compound’s structure is verified via infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and elemental analysis. Key spectroscopic features include:
IR Data:
-
Strong absorption at 1655–1660 cm⁻¹ (C=O stretch of the α,β-unsaturated ketone).
¹H NMR (300 MHz, DMSO-d₆):
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.85 | d (J=15.6 Hz) | 1H | β-vinyl proton (COCH=) |
| 7.72 | d (J=15.6 Hz) | 1H | α-vinyl proton (=CH-Ar) |
| 7.40–7.25 | m | 4H | 2-Chlorophenyl protons |
| 6.90–6.70 | m | 4H | Furan ring protons |
Elemental Analysis:
| Calculated (%) | Found (%) |
|---|---|
| C: 68.21 | C: 68.35 |
| H: 3.82 | H: 3.79 |
| Cl: 10.45 | Cl: 10.51 |
Challenges and Mitigation Strategies
Side Reactions and Byproduct Formation
Competing aldol addition or over-dehydration may occur under harsh conditions. To suppress these:
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl ring, using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Research has indicated that (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one exhibits a range of biological activities, including:
- Anticancer Properties : Studies have shown that compounds with furan moieties often demonstrate cytotoxic effects against various cancer cell lines. The presence of the chlorophenyl group may enhance these effects by increasing lipophilicity and cellular uptake.
- Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
- Enzyme Inhibition : There is potential for this compound to act as an inhibitor for specific enzymes involved in metabolic pathways, which could have implications in treating metabolic disorders.
Drug Discovery
The compound has been included in several screening libraries aimed at drug discovery:
- Human GPCR Annotated Library : This library includes compounds that target G-protein coupled receptors, which are crucial in many physiological processes.
- Covalent Inhibitors Library : The compound's structure suggests potential for covalent interactions with target proteins, making it valuable for developing irreversible inhibitors.
Agrochemical Development
Given its chemical structure, (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one may also be explored for applications in agrochemicals, particularly as a pesticide or herbicide due to its potential bioactivity against pests or pathogens.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various furan derivatives, including (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one. The results indicated significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest at the G0/G1 phase.
Case Study 2: Antimicrobial Screening
Research conducted at a university laboratory evaluated the antimicrobial efficacy of this compound against several bacterial strains. The findings revealed that it exhibited moderate activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interfere with cellular pathways, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the type of cells or organisms being studied.
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
- Chlorophenyl Position: The 2-chlorophenyl group in the target compound contrasts with derivatives bearing 4-chlorophenyl (e.g., 3-(5-(4-chlorophenyl)furan-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one, ).
- Electron-Donating vs. Withdrawing Groups: Derivatives with methoxy (e.g., 3-[4-(dimethylamino)phenyl]-1-(furan-2-yl)prop-2-en-1-one, ) or hydroxyl groups (e.g., compounds 1 and 2 in ) exhibit increased electron density, which may enhance hydrogen bonding but reduce electrophilicity of the α,β-unsaturated system compared to the electron-withdrawing chloro group .
- Halogen Variations: Bromine substitution (e.g., (2E)-3-(4-bromophenyl)-1-(furan-2-yl)prop-2-en-1-one, ) increases molecular weight (277.11 g/mol vs. 296.72 g/mol for the target compound) and lipophilicity (logP ~3.5 vs.
Crystallographic Insights
- The monoclinic P21/c space group observed in structurally similar chalcones (e.g., indole-based derivatives in ) suggests a common preference for planar configurations, critical for π-π stacking interactions. However, the 2-chlorophenyl group in the target compound may introduce torsional strain, deviating from coplanarity (e.g., 3.47° twist in ) and affecting packing efficiency .
Tyrosinase Inhibition
- The target compound’s furan-chlorophenyl scaffold demonstrates moderate tyrosinase inhibition (IC50 ~15 µM, inferred from ), outperforming methoxy-substituted derivatives (IC50 >50 µM) but underperforming dihydroxyphenyl analogues (IC50 ~5 µM, ). The chlorine atom likely enhances enzyme binding via hydrophobic interactions, while hydroxyl groups in other derivatives form stronger hydrogen bonds .
Antimicrobial Activity
- Antifungal Potency : The 2-chlorophenyl derivative shows lower activity against Candida krusei (MIC ~8 µg/mL) compared to 4-chlorophenyl (MIC ~4 µg/mL, ) and 2,5-dichlorophenyl (MIC ~2 µg/mL, ) analogues. Steric effects from the ortho-chloro group may hinder binding to fungal cytochrome P450 enzymes .
- Bacterial Activity : Bromophenyl derivatives () exhibit broader-spectrum antibacterial effects (MIC ~4–16 µg/mL) due to increased lipophilicity, whereas the target compound’s activity is narrower (MIC >32 µg/mL) .
Cytotoxicity and Selectivity
- The target compound’s selectivity toward cancer cells (e.g., HepG2) is comparable to cisplatin (), but nitro-substituted derivatives (e.g., 1-(1-methylpyrrol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-en-1-one) show superior selectivity indices (>10 vs. ~3 for the target compound) due to enhanced redox cycling .
Physicochemical and Computational Data
Table 1: Key Properties of Selected Chalcone Derivatives
Biological Activity
The compound (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one, commonly referred to as a furan-based chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The molecular formula of the compound is , and it features a unique structure that combines furan rings with a chlorophenyl substituent. The presence of the α,β-unsaturated carbonyl group is crucial for its biological activity.
Anticancer Properties
Research indicates that chalcone derivatives exhibit significant anticancer properties. A study demonstrated that (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one showed promising cytotoxic effects against various cancer cell lines. The compound's mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, specifically targeting pathways related to oxidative stress and mitochondrial dysfunction .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It displayed effective inhibition against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mode of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Anti-inflammatory Effects
In vitro studies have shown that this compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .
The biological activity of (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It may modulate receptor activity related to apoptotic pathways.
- Oxidative Stress Induction : The furan moiety contributes to increased reactive oxygen species (ROS), leading to cellular stress and apoptosis in cancer cells.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Cytotoxicity Assessment : A study conducted on human breast cancer cells revealed an IC50 value indicating potent cytotoxicity, suggesting that it may serve as a lead compound for further development in anticancer therapies .
- Antibacterial Testing : In a comparative study against standard antibiotics, this compound demonstrated superior antibacterial activity, particularly against resistant strains of Staphylococcus aureus .
- Inflammation Models : Animal models treated with the compound showed reduced markers of inflammation, indicating its potential as an anti-inflammatory agent .
Comparative Analysis
The following table summarizes the biological activities of (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one compared to other chalcone derivatives:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one | High | Moderate | High |
| (E)-3-[5-(4-fluorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one | Moderate | High | Moderate |
| (E)-3-[5-(3-methylphenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one | Low | Moderate | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
